molecular formula C22H20F3N5O2 B2977711 6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097894-63-6

6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2977711
CAS RN: 2097894-63-6
M. Wt: 443.43
InChI Key: AYYOLQHIYASJHH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring and a piperidine ring. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Piperidine is an organic compound that is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and piperidine rings, followed by the introduction of the various substituents. Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) discusses the synthesis of novel pyridine and fused pyridine derivatives, including compounds related to 6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one. These compounds were subjected to molecular docking screenings, revealing moderate to good binding energies with the target protein GlcN-6-P synthase. This suggests potential applications in drug design and molecular interaction studies (Flefel et al., 2018).

Antimicrobial and Antioxidant Activity

The same study also evaluated the antimicrobial and antioxidant activities of these synthesized compounds. The results indicated the potential of these compounds, including those similar to this compound, in developing new antimicrobial and antioxidant agents (Flefel et al., 2018).

Crystal Structure Analysis

Georges et al. (1989) conducted a study on the crystal structures of compounds similar to this compound. They solved the crystal structures of related anticonvulsant compounds, providing insights into the structural and electronic properties critical for pharmaceutical applications (Georges et al., 1989).

Water Oxidation Catalysts

Zong and Thummel (2005) explored the application of complexes involving pyridine derivatives, closely related to the chemical , in water oxidation. They demonstrated that these complexes could act as catalysts for oxygen evolution, suggesting a potential role in chemical processes involving water oxidation (Zong & Thummel, 2005).

Antihistaminic Activity and Eosinophil Infiltration Inhibitors

Gyoten et al. (2003) synthesized compounds including fused pyridazines similar to this compound and evaluated them for antihistaminic activity and their effect on eosinophil infiltration. This suggests a potential application in developing treatments for allergic conditions (Gyoten et al., 2003).

properties

IUPAC Name

6-pyridin-4-yl-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O2/c23-22(24,25)19-3-1-17(13-27-19)21(32)29-11-7-15(8-12-29)14-30-20(31)4-2-18(28-30)16-5-9-26-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYOLQHIYASJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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